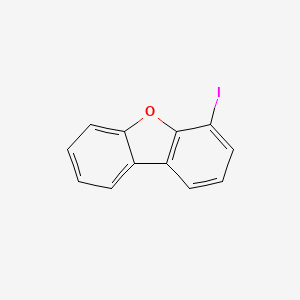

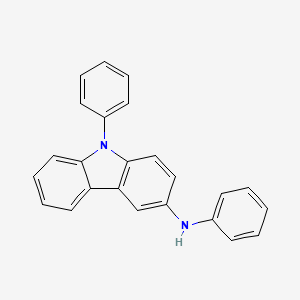

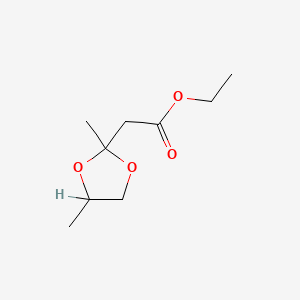

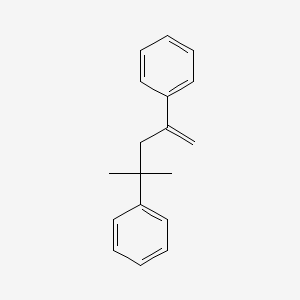

N,9-diphenyl-9H-carbazol-3-amine

描述

N,9-diphenyl-9H-carbazol-3-amine (DPCA) is an organic compound that belongs to the carbazole family. It is a heterocyclic aromatic amine with a molecular formula of C17H13N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 65-66 °C and a boiling point of 306 °C. It is used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology.

科学研究应用

Optoelectronic Devices

N,9-diphenyl-9H-carbazol-3-amine: is a derivative of polycarbazole, which exhibits excellent optoelectronic properties. This compound is utilized in the development of nanodevices , rechargeable batteries , and electrochemical transistors due to its high charge carrier mobility and morphological stability . The ability to electropolymerize carbazole moieties into poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives further enhances its applications in this field.

Photovoltaic Cells

The photovoltaic industry benefits from the use of N,9-diphenyl-9H-carbazol-3-amine in the fabrication of dye-sensitized solar cells . When combined with titanium dioxide (TiO2), it acts as an efficient charge transporting material, improving the overall efficiency of solar cells .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, N,9-diphenyl-9H-carbazol-3-amine plays a crucial role in the production of white organic LEDs . Its excellent photoconductive properties and good thermo-gravimetric stability make it a valuable material for creating brighter and more energy-efficient screens .

Electrochemical Sensors

This compound’s electrochemical properties are exploited in the detection of biomolecules such as dopamines . It is used in proton exchange membrane capacitors and energy cells as an electrochemical electrode, providing high sensitivity and specificity in biosensing applications .

Memory Devices

N,9-diphenyl-9H-carbazol-3-amine: has shown promising potential in the development of bistable memory devices . Its incorporation into polymers like poly [N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) reveals its capability to be used in rewritable resistive memory effects, which are crucial for data storage technologies .

Organic Thin Film Transistors

The structural adaptability of N,9-diphenyl-9H-carbazol-3-amine allows for its integration into polymers used in organic thin film transistors . These devices benefit from the compound’s high electron-donating ability and photoconductivity, which contribute to improved performance and stability .

Organic Photovoltaics (OPVs)

In the field of renewable energy, N,9-diphenyl-9H-carbazol-3-amine is utilized in organic photovoltaics . Its unique optical and electronic properties enable the creation of cost-effective, lightweight, and flexible solar panels that can be used in a variety of settings .

Insulation Technologies

The insulation industry uses N,9-diphenyl-9H-carbazol-3-amine in advanced insulation technologies. Its electrical and electrochemical properties provide excellent insulation characteristics, which are essential for ensuring the safety and efficiency of electrical devices .

作用机制

Target of Action

N,9-Diphenyl-9H-carbazol-3-amine is a complex organic compound that is primarily used in the field of materials science . The primary targets of this compound are organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Mode of Action

The compound interacts with its targets by contributing to the electronic properties of the devices. It is known for its high electron mobility and other beneficial electronic characteristics . These properties make it a valuable component in the manufacture of organic electronic devices.

Biochemical Pathways

As an organic semiconductor, N,9-Diphenyl-9H-carbazol-3-amine plays a crucial role in the electron transport pathway in organic electronic devices. It helps facilitate the movement of electrons, thereby enhancing the efficiency and stability of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N,9-Diphenyl-9H-carbazol-3-amine, we can discuss its physical and chemical properties. The compound has a molecular weight of 334.41 , a melting point of 160 °C , and a predicted boiling point of 553.1±32.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 . These properties can influence its behavior in different environments and applications.

Result of Action

The use of N,9-Diphenyl-9H-carbazol-3-amine in organic electronic devices can result in improved device performance. Specifically, it can lead to higher efficiency and stability in OLEDs and organic solar cells .

Action Environment

The action of N,9-Diphenyl-9H-carbazol-3-amine can be influenced by various environmental factors. For instance, temperature can affect its physical state and, consequently, its performance in electronic devices. Furthermore, the compound’s stability and efficacy can be influenced by factors such as humidity and light exposure. Therefore, proper storage and handling conditions are crucial for maintaining its optimal performance .

属性

IUPAC Name |

N,9-diphenylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRDATNLTUIPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733066 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,9-diphenyl-9H-carbazol-3-amine | |

CAS RN |

894791-43-6 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

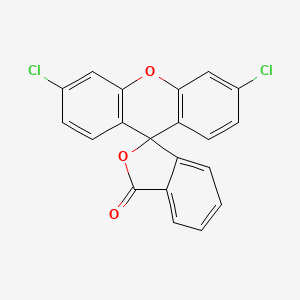

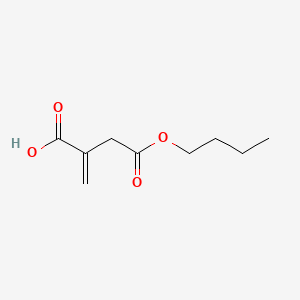

![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)